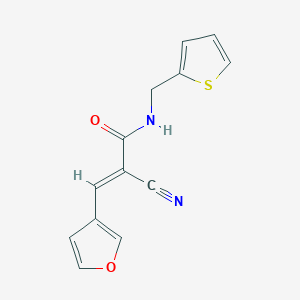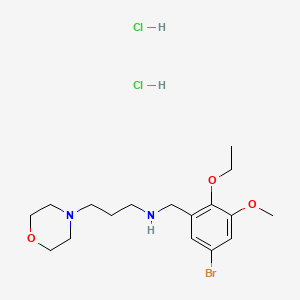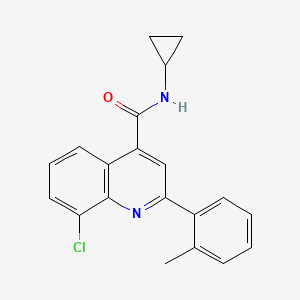![molecular formula C18H19F3N2O B4687822 N-(1-methyl-3-phenylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4687822.png)
N-(1-methyl-3-phenylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea
Overview
Description
N-(1-methyl-3-phenylpropyl)-N’-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by its unique structural components This compound features a urea backbone with two distinct substituents: a 1-methyl-3-phenylpropyl group and a 2-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-3-phenylpropyl)-N’-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of the Urea Backbone: The urea backbone is formed by reacting an isocyanate with an amine. In this case, the isocyanate could be derived from 2-(trifluoromethyl)aniline, and the amine could be 1-methyl-3-phenylpropylamine.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions (0-25°C) to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of N-(1-methyl-3-phenylpropyl)-N’-[2-(trifluoromethyl)phenyl]urea would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors to maintain consistent production, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-3-phenylpropyl)-N’-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding urea derivatives with oxidized substituents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the urea group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(1-methyl-3-phenylpropyl)-N’-[2-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-methyl-3-phenylpropyl)-N’-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The trifluoromethyl group is known to enhance binding affinity and metabolic stability, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-3-phenylpropyl)-N’-phenylurea: Lacks the trifluoromethyl group, which may result in different binding properties and biological activity.
N-(1-methyl-3-phenylpropyl)-N’-[4-(trifluoromethyl)phenyl]urea: Similar structure but with the trifluoromethyl group in a different position, potentially altering its chemical and biological properties.
Uniqueness
N-(1-methyl-3-phenylpropyl)-N’-[2-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-phenylbutan-2-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O/c1-13(11-12-14-7-3-2-4-8-14)22-17(24)23-16-10-6-5-9-15(16)18(19,20)21/h2-10,13H,11-12H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFZMWKIYVLZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone](/img/structure/B4687741.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B4687745.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4687764.png)

![3-butyl-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4687778.png)
![3-methyl-N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4687786.png)


![2-[(cyclohexylmethyl)amino]ethanol hydrochloride](/img/structure/B4687817.png)
![1-(2,4-dimethylphenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4687821.png)
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4687823.png)
![(2-bromo-4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4687829.png)
![3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4687831.png)

